

# Pharmacokinetic Profile of BAY-1797 in Rodents: A Technical Overview

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## Compound of Interest

Compound Name: BAY-1797

Cat. No.: B605926

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## Introduction

**BAY-1797** is a potent and selective antagonist of the P2X4 receptor, a ligand-gated ion channel implicated in inflammatory and immune processes. Its potential as a therapeutic agent has led to preclinical investigations, including studies in rodent models to elucidate its pharmacokinetic (PK) profile. This document provides a comprehensive overview of the available pharmacokinetic data for **BAY-1797** in rodents, details relevant experimental methodologies, and visualizes key processes to support further research and development.

## Pharmacokinetic Data

While comprehensive quantitative pharmacokinetic data for **BAY-1797** in rodents is not extensively available in the public domain, some key parameters have been reported following oral administration. The following table summarizes the available data. It is important to note that the specific rodent species for these parameters was not explicitly stated in the source material.

Table 1: Pharmacokinetic Parameters of **BAY-1797** in Rodents Following Oral Administration

Parameter	Value	Units
AUCnorm	1.06	kg·h/L
Vss	3.67	L/kg
t1/2	2.64	hours
Cmax	Data not available	-
Tmax	Data not available	-
Oral Bioavailability	Data not available	%

AUCnorm: Dose-normalized area under the plasma concentration-time curve; Vss: Volume of distribution at steady state; t1/2: Elimination half-life; Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration.

## In Vivo Efficacy Studies

**BAY-1797** has demonstrated anti-inflammatory and anti-nociceptive effects in a mouse model of inflammatory pain. In these studies, the compound was administered orally at doses ranging from 12.5 to 50 mg/kg.

## Experimental Protocols

Detailed experimental protocols for the pharmacokinetic studies of **BAY-1797** are not publicly available. However, a general methodology for conducting such studies in rodents is outlined below. This protocol is based on standard practices in preclinical drug development.

## General Protocol for Oral Pharmacokinetic Study in Rodents

- **Animal Models:** Male or female mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley or Wistar) are commonly used. Animals are typically fasted overnight before drug administration.
- **Drug Formulation and Administration:** **BAY-1797** is formulated in a suitable vehicle (e.g., a solution or suspension) for oral administration. The formulation is administered via oral gavage at a defined dose.

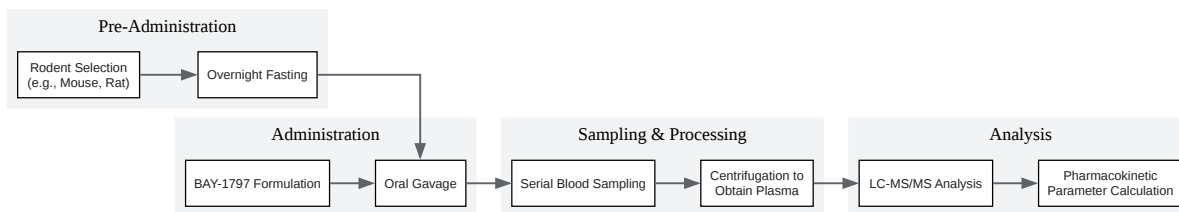
- **Blood Sampling:** Blood samples are collected at predetermined time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Blood is typically drawn from the tail vein, saphenous vein, or via cardiac puncture for terminal collection.
- **Plasma Preparation:** Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuged to separate the plasma.
- **Bioanalytical Method:** The concentration of **BAY-1797** in plasma samples is determined using a validated bioanalytical method, typically high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
- **Pharmacokinetic Analysis:** The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as  $C_{max}$ ,  $T_{max}$ , AUC,  $t_{1/2}$ , and clearance using non-compartmental analysis.

## General Protocol for Intravenous Pharmacokinetic Study in Rodents

- **Animal Models and Drug Formulation:** Similar to oral studies, with the drug formulated for intravenous injection.
- **Drug Administration:** The drug is administered via intravenous injection, typically into the tail vein.
- **Blood Sampling, Plasma Preparation, and Bioanalysis:** The procedures are the same as for oral studies.
- **Pharmacokinetic Analysis:** In addition to the parameters calculated for oral administration, intravenous data allows for the determination of parameters such as clearance (CL) and volume of distribution ( $V_d$ ). Absolute oral bioavailability can be calculated by comparing the AUC from oral administration to the AUC from intravenous administration.

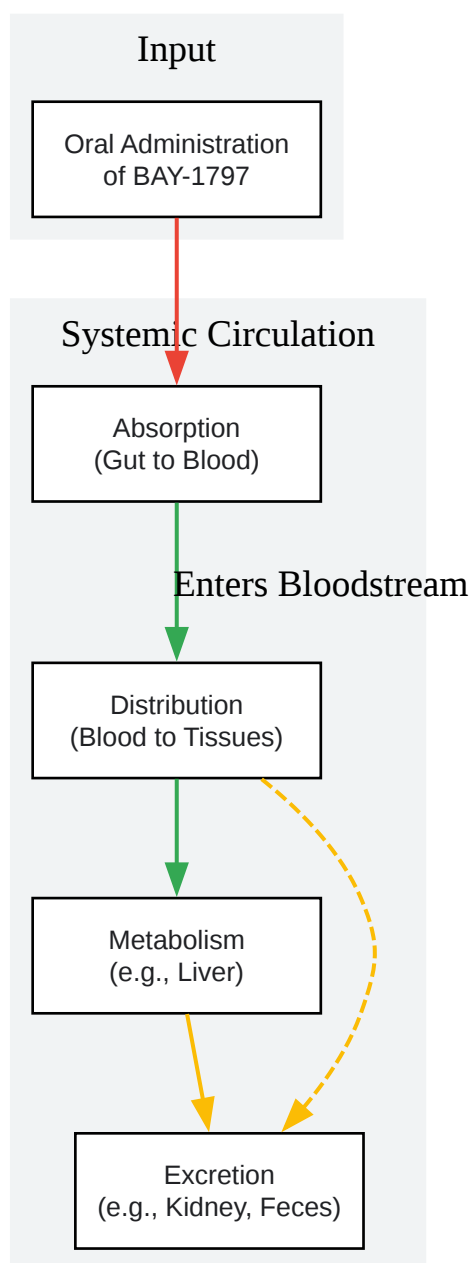
## Visualizations

To aid in the understanding of the experimental workflows and conceptual relationships in pharmacokinetic studies, the following diagrams are provided.



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*Workflow for a typical oral pharmacokinetic study in rodents.*



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